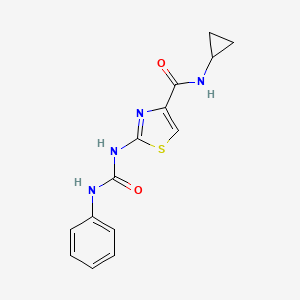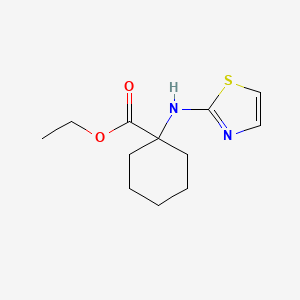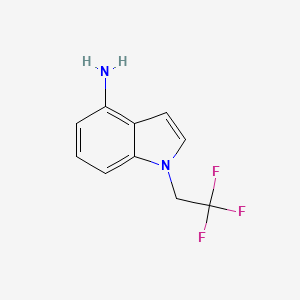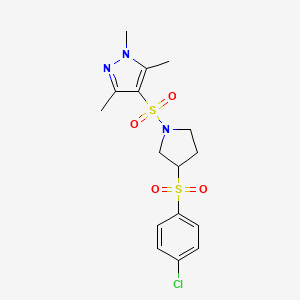![molecular formula C16H13ClO B2759996 5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran CAS No. 139921-08-7](/img/structure/B2759996.png)
5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzofuran derivative. Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. This class of compounds is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure can influence the physical properties and chemical reactivity of the compound .Chemical Reactions Analysis
Benzofuran compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can influence how the compound behaves in different environments .Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides involves a six-step process starting from 4-chlorobenzoic acid. These derivatives exhibit antiviral activity, particularly against the tobacco mosaic virus (TMV) . Researchers have explored their potential as antiviral agents, which could have implications in agriculture and medicine.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with various biological activities. While the specific antibacterial and antifungal effects of this compound need further investigation, its structural features suggest potential in combating microbial infections .
Herbicidal Properties
Sulfonamide compounds have been studied for their herbicidal activity. Although more research is required, this benzofuran derivative might contribute to effective herbicides for agricultural applications .
Tumor Cell Growth Inhibition
In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth. While not directly tested for this compound, its structural similarity suggests a possible role in cancer research .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles have demonstrated anticonvulsant effects. Although not specifically investigated for this compound, its chemical framework aligns with other bioactive thiadiazoles .
Potential Agricultural Applications
Given its diverse properties, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol warrants further exploration in agriculture. Whether as an antiviral agent, herbicide, or other application, researchers can investigate its impact on crop protection and yield enhancement.
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Huang, D.-Y., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. DOI: 10.3390/molecules15129046
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[1-(4-chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-11(12-2-5-15(17)6-3-12)13-4-7-16-14(10-13)8-9-18-16/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSIJSIHRNYPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)

![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole](/img/structure/B2759920.png)


![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)

![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)
![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)
![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)
![3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2759932.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2759935.png)
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2759936.png)